molecular formula C20H17NO3S B3052642 Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate CAS No. 43088-49-9

Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate

Cat. No. B3052642
CAS RN: 43088-49-9
M. Wt: 351.4 g/mol
InChI Key: MQENJTZHVCZQKB-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is a derivative of thiophene, which is a heterocyclic aromatic compound containing sulfur.

Mechanism Of Action

The mechanism of action of Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound may also inhibit the proliferation of cancer cells by affecting various signaling pathways.
Biochemical and Physiological Effects:
Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has been found to exhibit antioxidant and anti-inflammatory properties. It may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate is its high potency against cancer cells. This compound has been shown to be effective at relatively low concentrations, making it a promising candidate for further development as an anticancer agent. However, one limitation of this compound is its relatively low solubility in water, which may limit its bioavailability and therapeutic potential.

Future Directions

There are several potential future directions for research on Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in the treatment of cancer and other diseases. Finally, the development of novel formulations and delivery methods may help to overcome the limitations of this compound and improve its therapeutic potential.

Scientific Research Applications

Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

ethyl 2-benzamido-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-2-24-20(23)17-16(14-9-5-3-6-10-14)13-25-19(17)21-18(22)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQENJTZHVCZQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305839
Record name ethyl 2-benzamido-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate

CAS RN

43088-49-9
Record name NSC171774
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-benzamido-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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